

Methoxytrityl-N-PEG12-TFP Ester: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Methoxytrityl-N-PEG12-TFP ester

Cat. No.: B1469871

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CAS Number: 1334169-92-4

This technical guide provides a comprehensive overview of **Methoxytrityl-N-PEG12-TFP ester**, a heterobifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document details the compound's chemical and physical properties, its mechanism of action, and provides exemplary experimental protocols for its application in bioconjugation and drug delivery systems.

Introduction to Methoxytrityl-N-PEG12-TFP Ester

Methoxytrityl-N-PEG12-TFP ester is a high-purity, discrete polyethylene glycol (dPEG®) linker that offers precise control in the modification of biomolecules. Its structure incorporates three key functional elements: a methoxytrityl (Mmt) protecting group, a 12-unit polyethylene glycol (PEG12) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of features makes it an invaluable tool for the development of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the surface modification of nanoparticles and other materials.^{[1][2][3]}

The methoxytrityl group provides a selectively removable, acid-labile protecting group for a primary amine. The PEG12 spacer is a hydrophilic linker that enhances the water solubility and bioavailability of the conjugated molecule while providing a defined spatial separation between the conjugated entities.^[4] The TFP ester is a highly reactive group that readily and specifically couples with primary amines to form stable amide bonds, offering a significant advantage over

the more commonly used N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous media.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Methoxytrityl-N-PEG12-TFP ester** is presented in the table below.

Property	Value	Reference
CAS Number	1334169-92-4	[8] [9] [10]
Molecular Formula	C ₅₃ H ₇₁ F ₄ NO ₁₅	[8]
Molecular Weight	1038.13 g/mol	[8]
PEG Spacer Length	40 atoms	[8] [11]
PEG Spacer Length (Å)	46.4 Å	[8]
Appearance	White to off-white solid	
Solubility	Soluble in common organic solvents (e.g., DMF, DMSO, CH ₂ Cl ₂)	[11]

Mechanism of Action and Key Features

The utility of **Methoxytrityl-N-PEG12-TFP ester** lies in its orthogonal reactivity, allowing for a stepwise approach to bioconjugation.

The Methoxytrityl (Mmt) Protecting Group

The Mmt group is a bulky, hydrophobic protecting group for primary amines. Its key feature is its lability under mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[\[12\]](#) This allows for the selective deprotection of the amine without affecting other acid-sensitive functionalities or the integrity of the target biomolecule.

The PEG12 Spacer

The polyethylene glycol spacer provides several advantages in bioconjugation:

- **Increased Hydrophilicity:** The PEG chain imparts water solubility to the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or molecules.[\[3\]](#)
- **Biocompatibility:** PEG is a non-toxic and non-immunogenic polymer, reducing the likelihood of an adverse immune response to the conjugate.[\[13\]](#)
- **Defined Length:** As a discrete PEG (dPEG®) product, every molecule has a precise length of 12 ethylene glycol units, ensuring uniformity in the final conjugate and simplifying analytical characterization.
- **Steric Hindrance Reduction:** The flexible spacer arm minimizes steric hindrance between the conjugated molecules, preserving their biological activity.

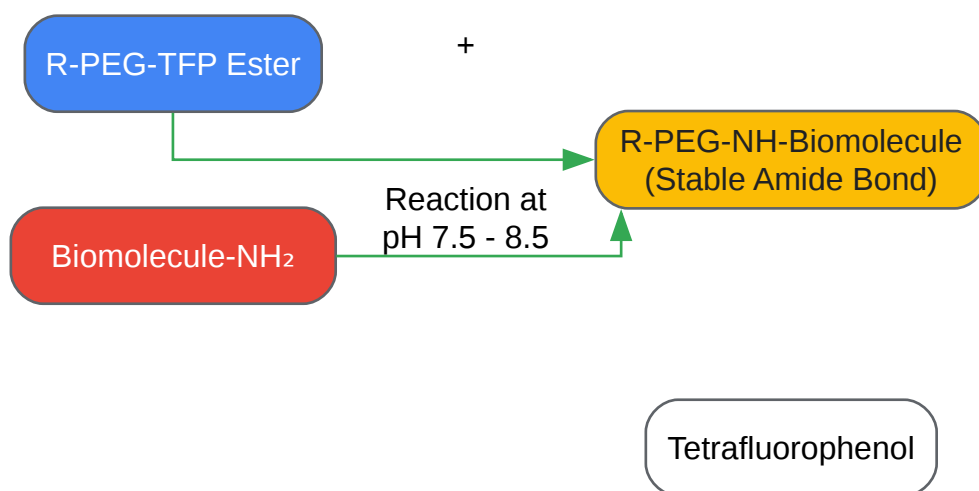
The Tetrafluorophenyl (TFP) Ester

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines on proteins (e.g., lysine residues), peptides, or amine-modified surfaces.[\[6\]](#)

Compared to the more common NHS esters, TFP esters exhibit several advantages:

- **Enhanced Hydrolytic Stability:** TFP esters are significantly more resistant to hydrolysis in aqueous solutions, especially at the slightly basic pH (7.5-8.5) optimal for amine coupling.[\[5\]](#) [\[7\]](#) This leads to higher conjugation efficiency and reproducibility.
- **Higher Reactivity:** TFP esters often show higher reactivity towards amines than NHS esters, allowing for faster reaction times or the use of lower concentrations of the reagent.[\[14\]](#)

The reaction of the TFP ester with a primary amine is depicted in the following diagram:



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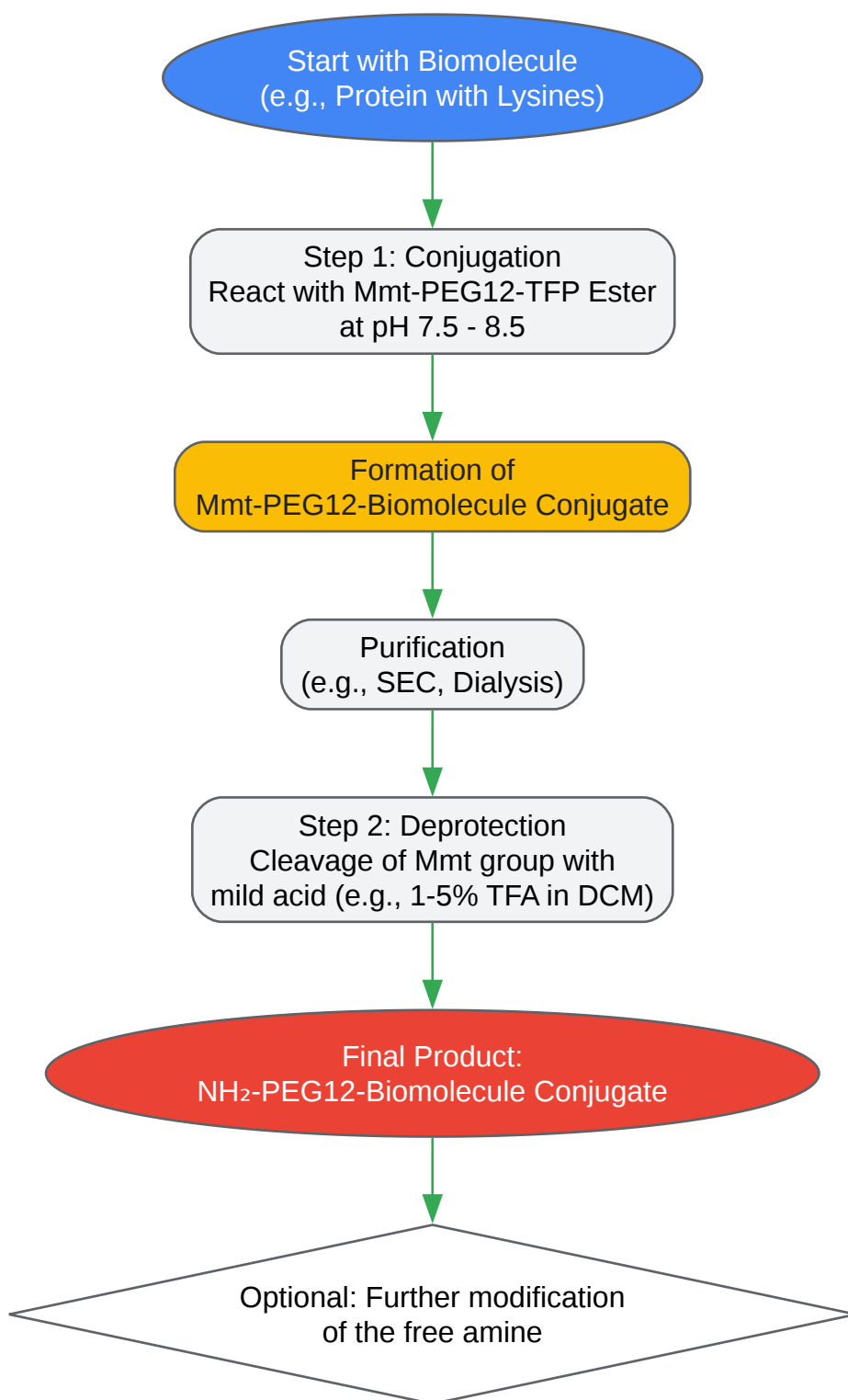
Caption: Reaction of a TFP ester with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of **Methoxytrityl-N-PEG12-TFP ester**. Optimization may be required for specific applications.

General Workflow for Bioconjugation

The overall workflow for using this heterobifunctional linker typically involves two main steps: conjugation via the TFP ester and subsequent deprotection of the Mmt group to reveal a free amine for further modification.



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Caption: General workflow for bioconjugation.

Protocol for Protein PEGylation

This protocol describes the conjugation of **Methoxytrityl-N-PEG12-TFP ester** to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

- Protein of interest
- **Methoxytrityl-N-PEG12-TFP ester**
- Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.5-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

- **Protein Preparation:** Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the conjugation buffer using dialysis or a desalting column.
- **Reagent Preparation:** Immediately before use, dissolve **Methoxytrityl-N-PEG12-TFP ester** in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the dissolved **Methoxytrityl-N-PEG12-TFP ester** to the protein solution. The optimal molar ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

- Purification: Remove the excess, unreacted crosslinker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).
- Characterization: Analyze the resulting Mmt-PEG12-protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of PEGylation.

Protocol for Methoxytrityl (Mmt) Group Cleavage

This protocol describes the removal of the Mmt protecting group to expose a primary amine.

Materials:

- Mmt-PEG12-biomolecule conjugate
- Cleavage Solution: 1-5% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM or a basic buffer for aqueous samples.
- Solvent for work-up (e.g., diethyl ether for precipitation)

Procedure:

- Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.
- Cleavage Reaction: Dissolve the dried conjugate in the cleavage solution. The reaction is typically fast and can be monitored by TLC or LC-MS. Incubate for 30-60 minutes at room temperature.[\[12\]](#)
- Neutralization and Work-up: Neutralize the reaction with the neutralization buffer. For organic-soluble conjugates, the product can be precipitated with a non-polar solvent like diethyl ether. For aqueous-soluble conjugates, the solvent can be removed under reduced pressure, and the residue redissolved in a suitable buffer.
- Purification: Purify the deprotected NH₂-PEG12-biomolecule conjugate using an appropriate method such as SEC, HPLC, or dialysis.

Applications

The unique properties of **Methoxytrityl-N-PEG12-TFP ester** make it suitable for a wide range of applications in biomedical research and drug development.

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach a cytotoxic drug to an antibody. The free amine, exposed after Mmt deprotection, can be used to conjugate a targeting ligand or another functional moiety.[3]
- **PROTACs and Molecular Glues:** In the development of targeted protein degraders, this linker can be used to connect the E3 ligase-binding ligand and the protein-of-interest-binding ligand with a defined spacer length.
- **Surface Modification:** The TFP ester can react with amine-functionalized surfaces (e.g., nanoparticles, beads, sensor chips) to introduce a PEGylated surface with a terminal protected amine, which can then be deprotected for further functionalization.
- **Peptide and Oligonucleotide Modification:** This linker can be incorporated into peptides or oligonucleotides during solid-phase synthesis or post-synthetically to add a PEG spacer and a versatile functional handle.

Conclusion

Methoxytrityl-N-PEG12-TFP ester is a sophisticated and versatile chemical tool for bioconjugation. Its heterobifunctional nature, combined with the advantages of a discrete PEG spacer and a highly stable amine-reactive TFP ester, provides researchers with precise control over the design and synthesis of complex biomolecular constructs. The ability to selectively deprotect the methoxytrityl group opens up possibilities for multi-step conjugation strategies, making it an invaluable asset in the fields of drug delivery, diagnostics, and materials science. Careful optimization of reaction conditions is crucial to achieve the desired outcome for each specific application.

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